2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione
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Overview
Description
2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione is an organic compound that features a naphthalene core substituted with a hydroxyl group and a chlorophenylthio methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione typically involves the reaction of 3-chlorothiophenol with a naphthoquinone derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The naphthoquinone core can be reduced to a dihydro derivative.
Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-((3-Chlorophenylthio)methyl)-3-ketonaphthalene-1,4-dione.
Reduction: Formation of 2-((3-Chlorophenylthio)methyl)-3-hydroxy-1,4-dihydronaphthalene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, its potential anticancer activity may involve inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione
- 2-((3-Bromophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione
- 2-((3-Methylphenylthio)methyl)-3-hydroxynaphthalene-1,4-dione
Uniqueness
2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione is unique due to the presence of the chlorophenylthio group, which imparts distinct chemical and biological properties
Properties
CAS No. |
72520-37-7 |
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Molecular Formula |
C17H11ClO3S |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C17H11ClO3S/c18-10-5-7-11(8-6-10)22-9-14-15(19)12-3-1-2-4-13(12)16(20)17(14)21/h1-8,19H,9H2 |
InChI Key |
QXGGYTCKICEBFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CSC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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